molecular formula C18H18N2O2S B14567477 6-Anilino-N,N-dimethylnaphthalene-2-sulfonamide CAS No. 61509-78-2

6-Anilino-N,N-dimethylnaphthalene-2-sulfonamide

Cat. No.: B14567477
CAS No.: 61509-78-2
M. Wt: 326.4 g/mol
InChI Key: OHGWBETWPJVOGC-UHFFFAOYSA-N
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Description

6-Anilino-N,N-dimethylnaphthalene-2-sulfonamide is a chemical compound known for its unique structural properties and diverse applications in scientific research. It is characterized by the presence of an anilino group attached to a naphthalene ring, which is further substituted with a dimethylamino group and a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Anilino-N,N-dimethylnaphthalene-2-sulfonamide typically involves the reaction of naphthalene-2-sulfonyl chloride with N,N-dimethylaniline in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Naphthalene-2-sulfonyl chloride+N,N-dimethylanilineThis compound\text{Naphthalene-2-sulfonyl chloride} + \text{N,N-dimethylaniline} \rightarrow \text{this compound} Naphthalene-2-sulfonyl chloride+N,N-dimethylaniline→this compound

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

6-Anilino-N,N-dimethylnaphthalene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acids.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.

Major Products Formed

Scientific Research Applications

6-Anilino-N,N-dimethylnaphthalene-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Anilino-N,N-dimethylnaphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The pathways involved in its mechanism of action include inhibition of key metabolic enzymes and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 6-Anilino-2-naphthalenesulfonic acid
  • Naphthalene-2-sulfonamide derivatives
  • Anilino-substituted naphthalenes

Uniqueness

6-Anilino-N,N-dimethylnaphthalene-2-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dimethylamino group enhances its solubility and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

61509-78-2

Molecular Formula

C18H18N2O2S

Molecular Weight

326.4 g/mol

IUPAC Name

6-anilino-N,N-dimethylnaphthalene-2-sulfonamide

InChI

InChI=1S/C18H18N2O2S/c1-20(2)23(21,22)18-11-9-14-12-17(10-8-15(14)13-18)19-16-6-4-3-5-7-16/h3-13,19H,1-2H3

InChI Key

OHGWBETWPJVOGC-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)C=C(C=C2)NC3=CC=CC=C3

Origin of Product

United States

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